molecular formula C19H23NO5S B13031778 Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-

Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-

Cat. No.: B13031778
M. Wt: 377.5 g/mol
InChI Key: DDTGJTCEKLOLRD-KRWDZBQOSA-N
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Description

Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-: is a synthetic compound that combines the amino acid leucine with a sulfonyl group attached to a phenyl ring substituted with a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-(2-methylphenoxy)benzenesulfonyl chloride with leucine in the presence of a base such as triethylamine.

    Coupling reaction: The sulfonyl chloride intermediate is then coupled with leucine under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can also be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- exerts its effects involves interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Leucine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
  • Leucine, N-[[4-(2-fluorophenoxy)phenyl]sulfonyl]-
  • Leucine, N-[[4-(2-bromophenoxy)phenyl]sulfonyl]-

Comparison: Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, fluorine, bromine), the methyl group may confer distinct steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]pentanoic acid

InChI

InChI=1S/C19H23NO5S/c1-13(2)12-17(19(21)22)20-26(23,24)16-10-8-15(9-11-16)25-18-7-5-4-6-14(18)3/h4-11,13,17,20H,12H2,1-3H3,(H,21,22)/t17-/m0/s1

InChI Key

DDTGJTCEKLOLRD-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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